N-benzyl-2-methoxybenzamide
Overview
Description
N-benzyl-2-methoxybenzamide: is an organic compound with the molecular formula C15H15NO2. It is a derivative of benzamide, where the benzamide moiety is substituted with a benzyl group at the nitrogen atom and a methoxy group at the 2-position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-methoxybenzamide typically involves the reaction of 2-methoxybenzoic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and often requires a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-benzyl-2-hydroxybenzamide.
Reduction: The amide group can be reduced to an amine group, yielding N-benzyl-2-methoxybenzylamine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.
Major Products Formed:
Oxidation: N-benzyl-2-hydroxybenzamide.
Reduction: N-benzyl-2-methoxybenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-benzyl-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, as a bleaching herbicide, it inhibits the biosynthesis of photosynthetic pigments such as carotenoids and chlorophylls. This inhibition disrupts the photosynthetic process in plants, leading to their death . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
N-benzyl-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-benzyl-4-methoxybenzamide: Similar structure but with the methoxy group at the 4-position.
N-benzyl-2-chlorobenzamide: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness: N-benzyl-2-methoxybenzamide is unique due to the presence of the methoxy group at the 2-position, which significantly influences its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall properties .
Properties
IUPAC Name |
N-benzyl-2-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-18-14-10-6-5-9-13(14)15(17)16-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJRNVSVZRWSNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001292636 | |
Record name | 2-Methoxy-N-(phenylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001292636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183198-63-2 | |
Record name | 2-Methoxy-N-(phenylmethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183198-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-N-(phenylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001292636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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